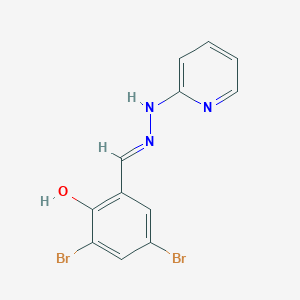![molecular formula C16H12BrN3O2S B5962632 N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B5962632.png)
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide, also known as BHQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BHQ is a thioacetamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is not fully understood, but it has been suggested that N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide may act as a reactive oxygen species scavenger and inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide may also modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and neuroprotection. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its high purity, which allows for accurate dosing in lab experiments. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is also stable under various conditions, making it suitable for long-term storage. However, one limitation of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its limited solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
There are several future directions for N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide research, including exploring its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide and to identify its molecular targets. Additionally, the development of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Métodos De Síntesis
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide can be synthesized through various methods, including the reaction of 4-bromobenzylamine with 2-mercaptoquinazoline in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-bromobenzaldehyde with 2-mercaptoquinazoline in the presence of potassium carbonate and acetic acid. Both methods produce N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide in good yields and high purity.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also shown neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHYOSOELSLEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)
![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
![methyl 4-[5-methyl-4-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5962597.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)
![2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5962619.png)

![N-(4-fluorophenyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5962629.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5962649.png)
![3-[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5962657.png)
![7-amino-9-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B5962664.png)